4-Iodo-3,5-dimethylbenzaldehyde

Overview

Description

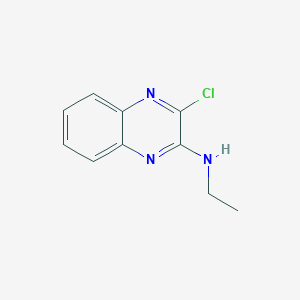

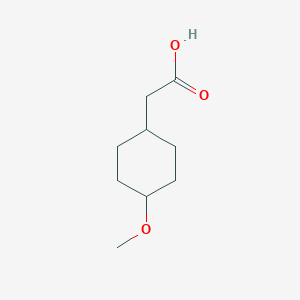

4-Iodo-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9IO. It belongs to the class of organic compounds known as aryl iodides . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 4-Iodo-3,5-dimethylbenzaldehyde involves a multi-step reaction. The reaction conditions involve the use of sodium acetate, acetic acid anhydride, ethanolic H2SO4, and red phosphorus with aqueous HI at 150 °C .Molecular Structure Analysis

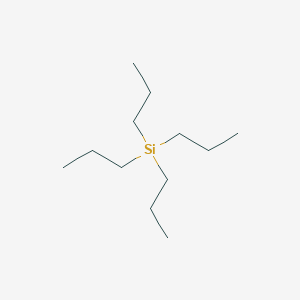

The molecular structure of 4-Iodo-3,5-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, an iodine atom, and an aldehyde group . The molecular weight of this compound is 260.07 .Scientific Research Applications

Synthesis Methods and Intermediates

One primary scientific application of 4-Iodo-3,5-dimethylbenzaldehyde involves its synthesis as an intermediate for various chemical reactions. For instance, Akula et al. (2002) developed a method to synthesize 2,4-dimethyl-5-iodobenzaldehyde, which is closely related to 4-Iodo-3,5-dimethylbenzaldehyde, as a potential marker for detecting small cell lung carcinoma. This synthesis is significant as it provides large quantities of the compound, which was previously unavailable, demonstrating the compound's role in producing markers for medical diagnostics (Akula, Zhang, & Kabalka, 2002). Additionally, Wu Yu-long (2008) has researched synthesizing 3,5-dimethylbenzaldehyde from mixed xylene and CO, showcasing the compound's utility in organic synthesis processes (Wu Yu-long, 2008).

Spectroscopy and Molecular Structure Analysis

Another application lies in the analysis of molecular structure and dynamics. Tudorie et al. (2013) investigated the microwave spectra of dimethylbenzaldehyde isomers, including 3,5-dimethylbenzaldehyde, to develop theoretical models of asymmetric top molecules. This research provides insight into the molecular dynamics and structure of compounds related to 4-Iodo-3,5-dimethylbenzaldehyde, which is essential for understanding its chemical behavior and potential applications in materials science (Tudorie et al., 2013).

Catalytic Oxidation Processes

Boldron et al. (2005) reported on the selective oxidation of aromatic methyl groups to substituted hydroxybenzaldehydes, emphasizing the importance of such compounds, including 4-Iodo-3,5-dimethylbenzaldehyde, in the pharmaceutical and perfume industries. This research highlights the compound's role in the preparation of valuable intermediates for further chemical synthesis, demonstrating the utility of catalytic oxidation processes in generating key functional groups (Boldron, Gamez, Tooke, Spek, & Reedijk, 2005).

Safety and Hazards

The safety data for 4-Iodo-3,5-dimethylbenzaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Mode of Action

Aldehydes like this compound often undergo nucleophilic addition reactions . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

The iodine atom in the compound could potentially influence its pharmacokinetic properties, as iodine is a heavy atom that can impact the compound’s lipophilicity and thus its absorption and distribution .

Result of Action

The compound’s ability to form oximes and hydrazones suggests it could potentially modify proteins or other biomolecules, altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Iodo-3,5-dimethylbenzaldehyde. For instance, the compound’s reactivity with nucleophiles suggests that its action could be influenced by the concentration of these species in the environment .

properties

IUPAC Name |

4-iodo-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBSLYKPXQFPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3,5-dimethylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-1-yl)ethyl]-N-methylamine](/img/structure/B3318222.png)

![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-](/img/structure/B3318322.png)